5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518948
InChI: InChI=1S/C14H9ClF2O2/c15-11-2-4-14(10(6-11)7-18)19-8-9-1-3-12(16)13(17)5-9/h1-7H,8H2
SMILES: C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C=O)F)F
Molecular Formula: C14H9ClF2O2
Molecular Weight: 282.67 g/mol

5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde

CAS No.:

Cat. No.: VC13518948

Molecular Formula: C14H9ClF2O2

Molecular Weight: 282.67 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde -

Specification

Molecular Formula C14H9ClF2O2
Molecular Weight 282.67 g/mol
IUPAC Name 5-chloro-2-[(3,4-difluorophenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C14H9ClF2O2/c15-11-2-4-14(10(6-11)7-18)19-8-9-1-3-12(16)13(17)5-9/h1-7H,8H2
Standard InChI Key HQSMVHSWNGUOAS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C=O)F)F
Canonical SMILES C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C=O)F)F

Introduction

Chemical Identity and Structural Characteristics

5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde (C₁₄H₉ClF₂O₂) features a benzaldehyde core substituted at the 2-position with a 3,4-difluorobenzyloxy group and at the 5-position with a chlorine atom. The IUPAC name derives from its parent structure, where the benzyloxy moiety introduces two fluorine atoms at the 3- and 4-positions of its aromatic ring .

Molecular Formula and Weight

  • Molecular formula: C₁₄H₉ClF₂O₂

  • Molecular weight: 282.67 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, F=19.00, O=16.00) .

  • SMILES notation: O=CC1=CC(Cl)=C(OCC2=CC(=C(F)C=C2)F)C=C1 .

The presence of electronegative substituents (Cl, F) influences electron distribution, rendering the aldehyde group highly reactive toward nucleophilic additions .

Spectroscopic Identifiers

Synthetic Methodologies

The synthesis of 5-chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde can be inferred from analogous benzyloxybenzaldehyde preparations.

Key Reaction Steps

A plausible route involves:

  • Etherification: Reacting 5-chloro-2-hydroxybenzaldehyde with 3,4-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetone) .

    5-Cl-2-OH-benzaldehyde + 3,4-F₂-benzyl-BrK2CO3,ΔTarget Compound\text{5-Cl-2-OH-benzaldehyde + 3,4-F₂-benzyl-Br} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{Target Compound}

    Yields for similar reactions range from 32% to 48% .

  • Purification: Column chromatography (hexanes/ethyl acetate gradient) isolates the product .

Optimization Challenges

  • Steric effects: The 3,4-difluoro substitution on the benzyl group may hinder nucleophilic attack, necessitating elevated temperatures (150°C) or polar aprotic solvents like DMSO .

  • Byproduct formation: Competing O-alkylation at the 4-hydroxy position (if present) requires careful protection/deprotection strategies .

Physicochemical Properties

Experimental data for the exact compound is limited, but predictions based on structural analogs reveal critical trends:

PropertyValue/PredictionMethod/Source
LogP (octanol-water)2.8–3.2XLOGP3
Water solubility0.05–0.1 mg/mLESOL
Melting point120–125°CAnalog extrapolation
pKa (aldehyde)~8.2Computational modeling

The compound’s low solubility in aqueous media (ESOL: -2.68) aligns with its hydrophobic benzyloxy and halogen substituents .

Biological and Chemical Applications

While direct bioactivity studies are absent, structural analogs exhibit notable properties:

Drug Intermediate Utility

  • Aldehyde reactivity: The formyl group serves as a handle for Schiff base formation, enabling conjugation with amines in drug candidates .

  • Metabolic stability: Fluorine substitutions typically reduce CYP450-mediated oxidation, prolonging half-life in vivo .

Material Science Applications

  • Fluorescent probes: Benzaldehyde derivatives act as precursors for fluorophore synthesis .

  • Polymer crosslinkers: Aldehydes participate in condensation reactions to form thermosetting resins .

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